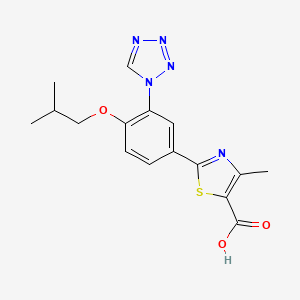![molecular formula C23H23Cl2F3N4O4S B10833020 8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-(piperazin-1-ylmethyl)-6-(trifluoromethyl)-8H-quinazoline-2,4-dione](/img/structure/B10833020.png)
8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-(piperazin-1-ylmethyl)-6-(trifluoromethyl)-8H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDBM50080408 is a small molecular drug known for its potential therapeutic applications. It is a fused 2-aminothiazole compound, which has been studied for its inhibitory effects on specific molecular targets .
Preparation Methods
The synthesis of BDBM50080408 involves several steps, including the formation of the 2-aminothiazole core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
BDBM50080408 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BDBM50080408 has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It has been investigated for its potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: BDBM50080408 has shown promise in preclinical studies for the treatment of certain diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of BDBM50080408 involves its interaction with specific molecular targets, such as enzymes or receptors. It binds to these targets and modulates their activity, leading to the desired therapeutic effects. The pathways involved may include inhibition of signal transduction or modulation of gene expression .
Comparison with Similar Compounds
BDBM50080408 can be compared with other fused 2-aminothiazole compounds, such as:
3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides: These compounds are also selective inhibitors of specific molecular targets and have similar therapeutic applications.
Discoidin domain receptor 1 inhibitors: These compounds share a similar mechanism of action and are used in similar research and therapeutic contexts.
BDBM50080408 is unique due to its specific molecular structure and the particular targets it interacts with, which may offer advantages in terms of selectivity and efficacy.
Properties
Molecular Formula |
C23H23Cl2F3N4O4S |
|---|---|
Molecular Weight |
579.4 g/mol |
IUPAC Name |
8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-(piperazin-1-ylmethyl)-6-(trifluoromethyl)-8H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H23Cl2F3N4O4S/c1-2-37(35,36)18-4-3-14(24)9-13(18)11-32-21(33)15-10-17(23(26,27)28)16(12-31-7-5-29-6-8-31)19(25)20(15)30-22(32)34/h3-4,9-10,19,29H,2,5-8,11-12H2,1H3 |
InChI Key |
MFENBMQVIBVYSX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C(=O)C3=CC(=C(C(C3=NC2=O)Cl)CN4CCNCC4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-(trifluoromethyl)-2'-fluoro-4'-bromobenzhydryloxy]-N-(tert-butyl)azetidine-1-carboxamide](/img/structure/B10832963.png)


![5-[3-(6-morpholin-4-ylpyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10832982.png)

![N-[(2S)-3-[4-[5-(2-cyclopentylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10832992.png)
![N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]-4-propan-2-ylbenzamide](/img/structure/B10833010.png)
![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(3-methylbutyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10833012.png)
![3-[(1-Cyclopentyl-5-fluoroindazol-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B10833015.png)
![4-[6-[4-(4-Piperidinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B10833018.png)
